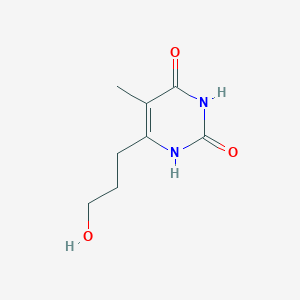
6-Hydroxypropylthymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxypropylthymine is a derivative of thymine, a pyrimidine nucleobase found in DNA. It is characterized by the substitution of a hydrogen atom at position 6 with a 3-hydroxypropyl group. This modification results in a compound with the chemical formula C8H12N2O3 and a molecular weight of 184.19 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Hydroxypropylthymine beinhaltet typischerweise die Alkylierung von Thymin mit 3-Chlorpropanol unter basischen Bedingungen. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das anschließend hydrolysiert wird, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren: Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysator, ist entscheidend, um die Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Hydroxypropylthymine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppe kann zurück zu einer Hydroxylgruppe reduziert werden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen substituiert werden
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Verschiedene Nucleophile, wie Halogenide und Amine, können unter basischen oder sauren Bedingungen verwendet werden
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von 6-Oxopropylthymine.
Reduktion: Regeneration von this compound.
Substitution: Bildung von substituierten Thymin-Derivaten
Wissenschaftliche Forschungsanwendungen
Chemistry
- Model Compound for Nucleobase Modifications : 6-Hydroxypropylthymine is used to study the effects of nucleobase modifications on DNA stability and function. It serves as a model to understand how alterations in nucleobases can influence base pairing and DNA replication processes.
Biology
- DNA Repair Mechanisms : Research indicates that this compound plays a role in DNA repair mechanisms. Its incorporation into DNA may lead to mutations, which are critical for studying mutagenesis and the implications for cancer research.
- Molecular Interactions : The compound interacts with DNA polymerase, potentially leading to errors during DNA synthesis. This aspect is vital for understanding the mechanisms of mutagenesis and developing strategies to counteract these effects.
Medicine
- Therapeutic Applications : this compound is being explored for its potential as an antiviral and anticancer agent. Its ability to interfere with normal cellular processes makes it a candidate for developing novel therapeutic strategies against various diseases.
- Mechanism of Action : The compound's mechanism involves its incorporation into DNA, which can disrupt normal base pairing and replication processes, leading to cellular stress and apoptosis in cancer cells.
Industry
- Material Development : In industrial applications, this compound is utilized in the development of novel materials and chemical processes, particularly those requiring specific nucleobase characteristics.
Case Study 1: Anticancer Potential
A study investigated the effects of this compound on cancer cell lines, demonstrating that its incorporation into DNA led to increased apoptosis rates compared to controls. This suggests potential as an anticancer agent by disrupting normal cell proliferation pathways.
Case Study 2: DNA Repair Mechanisms
Research focusing on the role of modified nucleobases in DNA repair highlighted that cells exposed to this compound exhibited altered repair kinetics when subjected to oxidative stress. This finding provides insights into its role in mutagenesis and cancer development.
Wirkmechanismus
The mechanism of action of 6-Hydroxypropylthymine involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. This can lead to mutations and DNA damage, which are studied for their implications in disease and therapy .
Molecular Targets and Pathways:
Thymidine Kinase: this compound can act as a ligand for thymidine kinase, affecting its activity.
DNA Polymerase: The compound can be incorporated by DNA polymerase, leading to errors in DNA synthesis
Vergleich Mit ähnlichen Verbindungen
Thymine: The parent compound, lacking the hydroxypropyl group.
5-Hydroxymethyluracil: Another modified nucleobase with a hydroxymethyl group at position 5.
6-Methylthymine: A derivative with a methyl group at position 6
Uniqueness: 6-Hydroxypropylthymine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable adducts with DNA and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H12N2O3 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
6-(3-hydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(3-2-4-11)9-8(13)10-7(5)12/h11H,2-4H2,1H3,(H2,9,10,12,13) |
InChI-Schlüssel |
OIEJBPVNLZZLGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)NC1=O)CCCO |
Kanonische SMILES |
CC1=C(NC(=O)NC1=O)CCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















